molecular formula C15H22O2 B1163466 Bisabola-2,10-diene-1,9-dione CAS No. 107439-25-8

Bisabola-2,10-diene-1,9-dione

Cat. No.: B1163466
CAS No.: 107439-25-8
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Description

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid compound isolated from the leaves of Alpinia intermedia. It has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisabola-2,10-diene-1,9-dione typically involves the extraction from natural sources such as the leaves of Alpinia intermedia. The extraction process may include solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction processes. These processes are designed to handle significant quantities of plant material and involve advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bisabola-2,10-diene-1,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Bisabola-2,10-diene-1,9-dione has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of sesquiterpenoids.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

    Industry: this compound is used in the production of high-purity natural products for various industrial applications.

Mechanism of Action

The mechanism of action of Bisabola-2,10-diene-1,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A

Biological Activity

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid compound primarily isolated from the leaves of Alpinia intermedia. It has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties. The molecular formula of this compound is C15H22O2C_{15}H_{22}O_{2}, and it has a molecular weight of 234.33 g/mol .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Its mechanism involves the modulation of inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This property makes it a candidate for therapeutic applications in treating inflammatory conditions .

Case Study: Inhibition of Cytokine Production

In a study examining various sesquiterpenoids, this compound was shown to effectively reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These cytokines play critical roles in the inflammatory response, suggesting that this compound could be beneficial in managing diseases characterized by chronic inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has also been documented. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to oxidative stress and subsequent cellular damage.

Research Findings on Antioxidant Effects

A comparative study highlighted that this compound demonstrated a higher radical scavenging activity than several other known antioxidants when assessed using the DPPH assay. This suggests its potential utility in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Cytokine Modulation : Inhibits pro-inflammatory cytokines.
  • Antioxidant Pathways : Activates cellular defense mechanisms against oxidative stress.
  • Cell Signaling Pathways : Influences pathways such as NF-kB and MAPK that are critical in inflammation and cell survival .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of its biological activity, a comparison with other sesquiterpenoids is useful:

CompoundAnti-inflammatory ActivityAntioxidant ActivitySource
This compoundModerateHighAlpinia intermedia
CurcuminHighHighCurcuma longa
ZingeroneModerateModerateZingiber officinale

This table illustrates that while this compound shows promising activities, compounds like curcumin exhibit even stronger effects in both categories.

Properties

IUPAC Name

(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMJFKHIALXTFH-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107439-25-8, 83217-93-0
Record name rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107439-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83217-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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